
4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline
Descripción general
Descripción
4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline (4-PPTFA) is a compound that has been widely studied due to its versatility in a variety of applications. It is a member of the aniline family, which is composed of aromatic compounds that contain a benzene ring and an amine group. 4-PPTFA is a useful synthetic building block for a variety of organic compounds, and has been studied for its potential applications in the pharmaceutical and food industries. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. In addition, 4-PPTFA has been studied for its potential use as a therapeutic agent for a variety of diseases and disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The synthesis of compounds related to 4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline involves complex chemical reactions aimed at introducing specific functional groups that impart desired chemical properties. For instance, the reaction of chloral with substituted anilines leads to the formation of various substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the versatility of these compounds in synthetic chemistry. High-resolution spectroscopic analyses and computational methods provide insights into their molecular conformations, indicating their potential for further chemical modifications and applications in materials science (Issac & Tierney, 1996).
Applications in Environmental and Biomedical Fields
Several studies have explored the environmental and biomedical applications of compounds structurally related to this compound. For instance, the environmental fate and effects of the lampricide TFM, a compound with a trifluoromethyl group, have been reviewed, highlighting its use in controlling sea lamprey populations in the Great Lakes basin. Despite its environmental impacts, TFM has been shown to present minimal long-term toxicological risks, indicating the potential for responsible use of similar compounds in environmental management (Hubert, 2003).
Furthermore, the strategic placement of trifluoromethyl substituents has been reviewed in the context of antitubercular drug design. This review assesses the development of selected trifluoromethyl group bearing antitubercular agents, highlighting the role of the trifluoromethyl group in enhancing pharmacodynamic and pharmacokinetic properties of antitubercular agents. Such modifications have been suggested to improve drug potency and contribute to a better understanding of drug-likeness and antitubercular activity, underscoring the significance of structural modifications in drug development (Thomas, 1969).
Propiedades
IUPAC Name |
4-(3-phenylpropoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-11-13(8-9-15(14)20)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVOQSNYXHXBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B3170968.png)

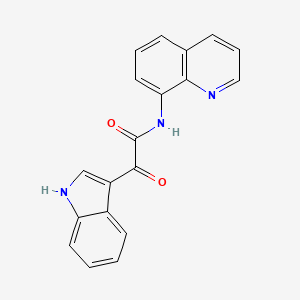
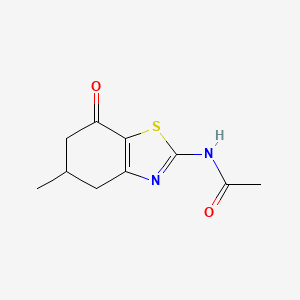
![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)
![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)
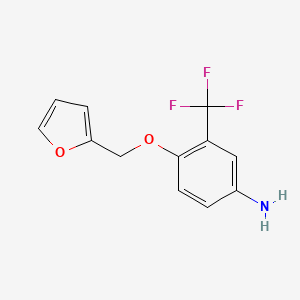
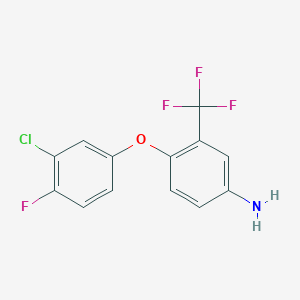
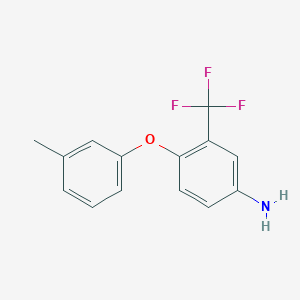




![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)